molecular formula C13H9ClO2 B104076 4-Chlorophenyl benzoate CAS No. 2005-08-5

4-Chlorophenyl benzoate

Cat. No. B104076
CAS RN: 2005-08-5
M. Wt: 232.66 g/mol
InChI Key: JKSIXXOEIXUYFW-UHFFFAOYSA-N
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Description

The compound of interest, 4-Chlorophenyl benzoate, is a chlorinated aromatic ester that is structurally related to various benzoate derivatives. It is part of a family of compounds that have been studied for their physical properties, reactivity, and potential applications in different fields, including organic synthesis and materials science.

Synthesis Analysis

The synthesis of 4-Chlorophenyl benzoate-related compounds has been explored in several studies. For instance, homologues of 4-chlorobenzoate-tolanes have been prepared, demonstrating that these compounds exhibit liquid crystalline properties, which are influenced by the position of the perfluorophenyl group within the molecular core . Additionally, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone has been achieved through the oxidation of benzo[b]thiophene derivatives, providing a method for the functionalization of acyl-benzo[b]thiophene derivatives .

Molecular Structure Analysis

The molecular structure of 4-Chlorophenyl benzoate and its analogs has been determined through various techniques, including X-ray crystallography. The crystal structure of 2,4-dichlorophenyl benzoate, a closely related compound, shows that the central –C(=O)–O– group is inclined at an angle of 9.1° with respect to the benzoate ring, and the two aromatic rings form a dihedral angle of 47.8° . Similarly, the structure of 2,6-dichlorophenyl benzoate has a dihedral angle of 75.75° between the aromatic rings .

Chemical Reactions Analysis

The reactivity of 4-Chlorophenyl benzoate-related compounds towards nucleophiles has been studied. For example, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles, leading to functionalized benzo[b]thiophene derivatives . This demonstrates the potential of these compounds to participate in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chlorophenyl benzoate derivatives have been characterized using techniques such as thermal optical microscopy, DSC analysis, and cyclic voltammetry. The mesomorphic properties of fluorinated 4-chlorobenzoate-tolanes indicate that these compounds can form liquid crystals, which are sensitive to the structural modifications within the molecule . Additionally, the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes have been elucidated, showing that these compounds have planar molecular structures and exhibit specific electrochemical and optical behaviors .

Scientific Research Applications

  • Degradation in Sediments : 4-Chlorophenol (4-CP), closely related to 4-Chlorophenyl benzoate, is dechlorinated to phenol, which is then carboxylated to benzoate in freshwater lake sediments, undergoing further degradation to methane and CO2 (Zhang & Wiegel, 1990).

  • Toxicity in River Sediment : The toxic effects of pollutants on the mineralization of 4-CP and benzoate have been studied, demonstrating the impact of various contaminants on these processes in methanogenic river sediments (Beelen & Vlaardingen, 1994).

  • Toxicity Reduction by Carbon Sources : Certain carbon sources like phenol, benzoate, and glucose can reduce the toxicity of 4-CP to various bacterial strains, indicating potential pathways for mitigating environmental impact (Greń et al., 2012).

  • Multiphase Reactions : The hydrolysis of 4-Chlorophenyl benzoate and other similar compounds can be significantly enhanced in the presence of emulsified liquid phases, indicating a potential method for intensifying chemical reactions involving these substances (Mehra, Pandit, & Sharma, 1988).

  • Antimicrobial Activity : Compounds derived from 4-Chlorophenyl benzoate have been synthesized and tested for antimicrobial activity, showing the potential application of these compounds in medical or environmental contexts (Jalihal, Sharabasappa, & Kilarimath, 2009).

  • Mesomorphic Properties : Studies on derivatives of 4-Chlorophenyl benzoate have explored their mesomorphic properties, which are significant for understanding the material's behavior in different states (Alamro et al., 2021).

  • Soil Biodegradation : The degradation of 4-CP in soil and the impact on microbial diversity have been examined, providing insights into soil remediation techniques involving chlorophenols and benzoates (Nowak & Mrozik, 2018).

properties

IUPAC Name

(4-chlorophenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9ClO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSIXXOEIXUYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173866
Record name 4-Chlorophenyl benzoate
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Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl benzoate

CAS RN

2005-08-5
Record name Benzoic acid, 4-chlorophenyl ester
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Record name 4-Chlorophenyl benzoate
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Record name 4-Chlorophenyl benzoate
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Record name 4-Chlorophenyl benzoate
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Record name 4-CHLOROPHENYL BENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
B Begum A, M Al-Ghorbani, S Sharma… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C20H13ClO3, the dihedral angles between the benzoate and the chlorobenzene and benzoyl rings are 68.82 (5) and 53.76 (6), respectively, while the dihedral …
Number of citations: 2 scripts.iucr.org
E Cho, S Lee, S Kang, S Jung - Carbohydrate polymers, 2007 - Elsevier
… After 24 h, methanolysis of 4-chlorophenyl benzoate (2) with α-C16 was completed more than 95% and 14 times (k cat /k uncat ) faster than the reaction without α-C16 (Table 1). After 34 …
Number of citations: 8 www.sciencedirect.com
VP Boyarskiy, IА Boyarskaya, EA Savicheva… - Journal of Molecular …, 2010 - Elsevier
The regioselective methoxycarbonylation of polychlorinated biphenyls (PCBs), 2,3,4′-trichlorobiphenyl (РСВ22), and 2,5,4′-trichlorobiphenyl (PCB31), carried out in the presence of …
Number of citations: 6 www.sciencedirect.com
JA Ganaie, J Kumar, RJ Butcher, JP Jasinski… - Journal of Chemical …, 2016 - Springer
… Synthesis, crystal structures, DFT geometry optimization and molecular orbital surface calculations of two new phenol-based ester derivatives of 4-chlorophenyl benzoate, (I): C 13 H 9 …
Number of citations: 7 link.springer.com
MD Barratt, DA Basketter, DW Roberts - Toxicology in vitro, 1994 - Elsevier
The key to determining whether a chemical has the ability to behave as a contact allergen must reside ultimately in the structure and properties of that chemical rather than in the …
Number of citations: 56 www.sciencedirect.com
SD Naik, NG Limbachiya - ijrar.com
The ligand 2-Hydroxy-5-chlorobenzophenone oxime (HCBO) was developed as a new analytical reagent for the gravimetric and spectrophotometric analysis of Mn (II) ion. In the pH …
Number of citations: 2 ijrar.com
A Jabeen, A Faheem, KM Khan, S Shah… - Medicinal …, 2019 - ingentaconnect.com
Background: Inflammation is a biological rejoinder of vascular tissues against destructive agents eg irritants, damaged cell or pathogens. During inflammation, respiratory burst occurs …
Number of citations: 4 www.ingentaconnect.com
RC Nunes, R Diaz-Calleja, M Pinto… - The Journal of …, 1995 - ACS Publications
… The yield of the compound thus obtained, 4-chlorophenyl benzoate (II), was 27.4 g (74%). A total of 26.7 g (0.2 mol) of aluminum chloride was quickly added to 22g (0.094 mol) of II, and …
Number of citations: 4 pubs.acs.org
H Gilman, GR Wilder - Journal of the American Chemical Society, 1955 - ACS Publications
Experimental l-Acetyl-2, 2-dimethyl-3-(2-methyl-l-propenyl)-cyclopropane.—Following the procedure ofCason, Sumrell and Mitchell12 the cadmium Grignard reagent was prepared …
Number of citations: 25 pubs.acs.org
S Tanii, M Arisawa, T Tougo, M Yamaguchi - Organic letters, 2018 - ACS Publications
… ) in the presence of RhH(PPh 3 ) 4 (5 mol %) and dppBz (10 mol %) in chlorobenzene at 100 C for 2 h, 1-(2-benzoxazolyl)-1H-benzotriazole 3a (94%), and 4-chlorophenyl benzoate 4 (…
Number of citations: 11 pubs.acs.org

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